Droxypropine

Description

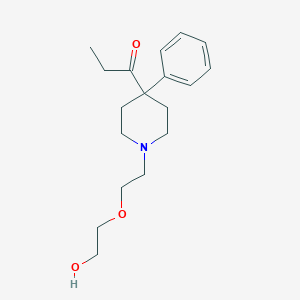

Structure

3D Structure

Properties

IUPAC Name |

1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-2-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20/h3-7,20H,2,8-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYYUBRKVVOOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166010 | |

| Record name | Droxypropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-26-5 | |

| Record name | 1-[1-[2-(2-Hydroxyethoxy)ethyl]-4-phenyl-4-piperidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droxypropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxypropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxypropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXYPROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J1SMK20X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Droxypropine and Its Structural Analogues

Strategies for Enantioselective Synthesis of Droxypropine

The creation of single-enantiomer this compound is paramount, and several strategies have been employed to achieve high enantiomeric purity. These can be broadly categorized into asymmetric catalysis, enzymatic methods, and the use of chiral building blocks.

Asymmetric catalysis is a powerful tool for establishing chirality in a molecule. The Sharpless Asymmetric Dihydroxylation has been a cornerstone in the synthesis of vicinal diols, a key structural feature of this compound. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert a prochiral alkene into a chiral diol with high enantioselectivity. wikipedia.orgalfa-chemistry.com

The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. wikipedia.orgyale.edu Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), provide reliable access to either enantiomer of the diol product. organic-chemistry.org

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org This is followed by hydrolysis to release the diol and the reduced osmate, which is then reoxidized by a stoichiometric oxidant like potassium ferricyanide or N-methylmorpholine N-oxide (NMO) to regenerate the active catalyst. organic-chemistry.orgwikipedia.org

| Catalyst System | Chiral Ligand Class | Resulting Enantiomer | Key Features |

| AD-mix-α | (DHQ)₂PHAL | (R)-diol from specific alkenes | Pre-packaged, reliable for one enantiomer |

| AD-mix-β | (DHQD)₂PHAL | (S)-diol from specific alkenes | Pre-packaged, reliable for the opposite enantiomer |

| OsO₄/K₃Fe(CN)₆ | Custom Cinchona Alkaloid Ligands | Tunable | Allows for optimization with non-standard substrates |

Other asymmetric catalysis methods for producing chiral diols and related structures include Zr-catalyzed asymmetric carboalumination of alkenes followed by oxidation. nih.gov These methods provide alternative routes to chiral intermediates essential for this compound synthesis.

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. mdpi.com Enzymatic resolution is a common strategy where an enzyme, such as a lipase or esterase, selectively acylates one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the two enantiomers. portico.org This method is widely used in the pharmaceutical industry due to the high enantioselectivity of enzymes. mdpi.com

Biocatalytic transformations can also be used to create the chiral center directly. For instance, ketoreductases can asymmetrically reduce a ketone precursor to the corresponding chiral alcohol with high enantiopurity. nih.gov Furthermore, halohydrin dehalogenases can be employed in the stereoselective synthesis of chiral epoxides or diols, which are key intermediates. nih.gov The use of whole-cell biotransformations is also a viable approach, offering a cost-effective method for synthesis. researchgate.net

| Biocatalytic Method | Enzyme Class | Transformation | Advantage |

| Kinetic Resolution | Lipases, Esterases | Selective acylation of one enantiomer of a racemic alcohol | High enantioselectivity, mild reaction conditions |

| Asymmetric Reduction | Ketoreductases | Reduction of a prochiral ketone to a chiral alcohol | High enantiomeric excess, direct formation of the chiral center |

| Stereoselective Halohydrin Formation | Halohydrin Dehalogenases | Conversion of an alkene to a chiral halohydrin | Access to versatile chiral intermediates |

| Asymmetric Hydroxylation | Cytochrome P450 Monooxygenases | Direct hydroxylation of a C-H bond | Can simplify synthetic routes |

The use of readily available chiral starting materials, known as the "chiral pool," is a robust strategy for asymmetric synthesis. nih.govenamine.net In the context of this compound, chiral epoxides such as glycidol and its derivatives are common building blocks. researchgate.net The synthesis of this compound can be achieved through the regioselective ring-opening of a suitable chiral epoxide with a nucleophile. mdpi.comnih.gov

For example, the reaction of (R)- or (S)-glycidol with a nucleophile containing the phenylpiperazine moiety can directly establish the stereocenter of this compound. The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by the choice of catalyst and reaction conditions. mdpi.com This approach is highly convergent and efficient for the synthesis of enantiomerically pure this compound.

| Chiral Building Block | Key Reaction | Nucleophile | Outcome |

| (R)-Glycidol | Epoxide Ring-Opening | Phenylpiperazine | (S)-Droxypropine |

| (S)-Glycidol | Epoxide Ring-Opening | Phenylpiperazine | (R)-Droxypropine |

| Chiral Aziridines | Ring-Opening | Oxygen Nucleophile | Chiral amino alcohols as precursors |

| Chiral Amino Acids | Multiple Steps | Various Reagents | Can be converted to chiral diol precursors |

Novel Synthetic Pathways for this compound Derivatives

Research into novel synthetic pathways for this compound derivatives aims to create new chemical entities with potentially improved properties. mdpi.comnih.gov These pathways often involve the modification of the core this compound structure. For instance, the phenyl ring can be substituted, or the piperazine ring can be replaced with other heterocyclic systems. mdpi.com

One approach involves the development of multi-step synthetic sequences starting from commercially available materials to build complex derivatives. mdpi.com Another strategy is the late-stage functionalization of the this compound molecule, which allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. mdpi.com Novel methods for creating key intermediates, such as the use of rhodium-catalyzed asymmetric cross-coupling reactions, can also open up new avenues for derivative synthesis. tmc.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize environmental impact. nih.govwisdomgale.com In the synthesis of this compound, this can be achieved through several measures:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis and asymmetric catalysis, reduces the need for stoichiometric reagents and minimizes waste. pfizer.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. wisdomgale.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. wisdomgale.com

Biocatalytic routes are particularly aligned with green chemistry principles as they are conducted in aqueous media under mild conditions and are highly selective. mdpi.compharmtech.com

Optimization of Reaction Conditions and Yields in this compound Chemical Synthesis

Optimizing reaction conditions is crucial for developing a commercially viable and efficient synthesis of this compound. This involves the systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. beilstein-journals.org

Key parameters that are often optimized include:

Temperature and Pressure: Fine-tuning these can significantly impact reaction rates and selectivity.

Catalyst Loading: Minimizing the amount of catalyst used without compromising efficiency is important, especially for expensive catalysts. nih.gov

Solvent: The choice of solvent can affect solubility, reaction rate, and selectivity. nih.gov

Reagent Concentration: Optimizing the concentration of reactants can improve reaction kinetics and yield.

Methodologies such as Design of Experiments (DoE) can be employed to systematically and efficiently explore the effects of multiple variables on the reaction outcome. galchimia.com Modern approaches also leverage machine learning and artificial intelligence to predict optimal reaction conditions, accelerating the optimization process. nih.govpreprints.org

Methods for Stereochemical Analysis and Enantiomeric Purity Determination

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as this compound, which possesses a stereocenter, the ability to accurately analyze and quantify the enantiomeric composition is paramount. A variety of analytical techniques are employed to determine the stereochemistry and enantiomeric purity of chiral compounds, particularly within the phenylpiperidine class to which this compound belongs. These methods are essential for ensuring the desired stereoisomer is present in the correct proportion, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques for the separation and quantification of enantiomers. These methods rely on the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, thus, separation.

Key Research Findings:

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are commonly employed for the chiral separation of a wide range of compounds, including piperidine (B6355638) derivatives. For instance, a chiral HPLC method was successfully developed for the enantiomeric separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key intermediate, using a Chiralpak IA column, which is an amylose-based CSP oup.com.

Method Development: The development of a robust chiral separation method involves optimizing various parameters, including the mobile phase composition, flow rate, and column temperature. For example, a mobile phase consisting of n-hexane and ethanol in a 70:30 (v/v) ratio was found to be effective for the separation of piperidine enantiomers on a Chiralpak IA column oup.com.

Validation: Analytical methods for enantiomeric purity must be rigorously validated to ensure they are accurate, precise, and reliable. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer.

Interactive Data Table: Chromatographic Conditions for Chiral Piperidine Separation

| Parameter | Condition | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | oup.com |

| Chiral Stationary Phase | Chiralpak IA (amylose-based) | oup.com |

| Mobile Phase | n-hexane:ethanol (70:30, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Column Temperature | 30°C | oup.com |

| Detection Wavelength | 225 nm | oup.com |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are sophisticated spectroscopic techniques that can provide detailed information about the three-dimensional structure and absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions, leading to separate and distinguishable signals for each enantiomer in the NMR spectrum.

Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers in solution, which can result in different chemical shifts for corresponding protons or carbons. This allows for the quantification of each enantiomer by integrating the respective signals.

¹⁹F NMR: For compounds containing a fluorine atom or after derivatization with a fluorine-containing chiral agent, ¹⁹F NMR can be a highly sensitive method for chiral analysis due to the large chemical shift dispersion of the ¹⁹F nucleus nih.gov.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.

Absolute Configuration: By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unequivocally determined nih.govwikipedia.orgnih.govacs.org.

Conformational Analysis: VCD is also highly sensitive to the conformational preferences of a molecule in solution. This can be particularly useful for flexible ring systems like the piperidine moiety in this compound acs.org. For instance, VCD has been used to determine that (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine exists exclusively in a chair conformation with equatorial substituents acs.org.

Key Research Findings for Spectroscopic Methods:

| Technique | Application | Key Findings | Reference |

| NMR with CSAs | Enantiomeric Purity Determination | Allows for the quantification of enantiomers through the integration of diastereomerically split signals. | |

| ¹⁹F NMR | Chiral Analysis | Offers high sensitivity and resolution for the differentiation of enantiomers, especially with fluorinated probes. nih.gov | nih.gov |

| VCD | Absolute Configuration Determination | Comparison of experimental and calculated spectra provides unambiguous assignment of absolute stereochemistry. nih.govacs.org | nih.govacs.org |

| VCD | Conformational Analysis | Provides detailed information on the preferred solution-phase conformation of chiral molecules. acs.org | acs.org |

Structure Activity Relationship Sar Studies of Droxypropine and Its Derivatives

Design and Synthesis of Chemically Modified Droxypropine Analogues for SAR Elucidation

A critical step in understanding the structure-activity relationship of a compound involves the synthesis of chemical analogues. wikipedia.org This process typically includes modifying specific parts of the molecule—such as the phenyl ring, the piperidine (B6355638) core, or the side chains—to observe how these changes affect its biological activity. frontiersin.orgnih.gov For this compound, which is chemically identified as 1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one, this would involve creating a series of related compounds. nih.govwikipedia.org However, a review of scientific literature did not yield any studies detailing the systematic design, synthesis, and evaluation of such this compound analogues for the purpose of elucidating its SAR. While general methods for creating similar chemical structures exist, specific research applied to this compound is not documented. mdpi.comchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgslideshare.net This method uses statistical models to predict the activity of new molecules, which can streamline the drug discovery process. toxstrategies.comresearchgate.net The development of a QSAR model for this compound would require a dataset of structurally related compounds with corresponding biological activity data. frontiersin.orgbiointerfaceresearch.com As no such dataset of this compound analogues and their activities has been published, there is no evidence of QSAR models being developed or applied to this compound.

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional shape (conformation) and stereochemistry of a molecule are crucial for its interaction with biological targets. google.comgoogle.com Conformational analysis examines the different spatial arrangements of a molecule's atoms and their relative energies. nih.govresearchgate.net For a molecule like this compound, which possesses rotational bonds and a stereocenter, understanding its preferred conformation is key to understanding its mechanism of action. However, there are no published studies that specifically investigate the conformational analysis of this compound or how its stereoisomers might differ in their biological interactions.

Ligand Efficiency and Fragment-Based Approaches in this compound SAR

Modern drug discovery often employs metrics like ligand efficiency (LE) to assess the binding efficiency of a compound in relation to its size. wikipedia.orgnih.govgardp.org Fragment-based drug discovery (FBDD) is a related approach that starts with small, low-complexity molecules (fragments) and grows them into more potent leads. openaccessjournals.comnih.govdrughunter.comsygnaturediscovery.comtaylorandfrancis.com The application of these principles to this compound would involve calculating its ligand efficiency and potentially deconstructing its scaffold into fragments for individual analysis. A search of the scientific literature found no instances of ligand efficiency calculations or fragment-based design studies related to this compound.

Mechanistic Molecular Interactions of Droxypropine

Receptor Binding Investigations of Droxypropine at the Molecular Level

The initial step in characterizing the mechanism of action for a compound like this compound involves identifying and characterizing its molecular targets. G protein-coupled receptors (GPCRs), a large and diverse family of transmembrane receptors, are common targets for many pharmaceutical agents and represent a primary area of investigation. frontiersin.orgdrugtargetreview.comwikipedia.orgnih.gov

The identification of potential receptor targets for this compound would commence with screening assays against a panel of known receptors. Given its classification as a phenylpiperidine, a scaffold present in ligands for various receptors, these screens would likely include opioid, dopamine, and other amine receptors. drugbank.commdpi.com Computational approaches, such as molecular docking, could also be employed to predict binding to the three-dimensional structures of various GPCRs, providing a narrowed list of putative targets for experimental validation. frontiersin.orgresearchgate.net

Once a potential interaction with a GPCR is identified, further characterization would involve confirming the functional consequence of this binding, such as agonist-induced receptor activation or antagonist-mediated inhibition of signaling pathways like the cAMP or phosphatidylinositol pathways. wikipedia.org

To quantify the interaction between this compound and its putative receptor targets, various ligand binding assays are employed. giffordbioscience.comlabome.commerckmillipore.comnih.gov These assays are crucial for determining the affinity (how tightly the ligand binds) and selectivity (the degree to which a ligand binds to a specific receptor over others) of the compound.

Radioligand binding assays are a common technique where a radioactively labeled compound known to bind to the receptor is competed off by increasing concentrations of the unlabeled test compound (this compound). labome.com From these competition curves, the inhibition constant (Ki) can be calculated, which reflects the affinity of this compound for the receptor. giffordbioscience.com The lower the Ki value, the higher the affinity. By performing these assays across a panel of different receptors, a selectivity profile for this compound can be established.

Table 1: Illustrative Data from a Hypothetical Quantitative Ligand-Receptor Binding Assay for this compound (Note: The following data is for illustrative purposes only and does not represent actual experimental findings for this compound.)

| Receptor Target | Radioligand Used | This compound Ki (nM) |

|---|---|---|

| µ-Opioid Receptor | [³H]DAMGO | > 10,000 |

| δ-Opioid Receptor | [³H]DPDPE | > 10,000 |

| κ-Opioid Receptor | [³H]U69,593 | > 10,000 |

| Dopamine D2 Receptor | [³H]Spiperone | 550 |

| Sigma₁ Receptor | [³H]Pentazocine | 120 |

Understanding where on the receptor this compound binds is critical. Ligands can bind to the primary, or orthosteric, binding site, which is the same site as the endogenous ligand. drugtargetreview.comnih.gov Alternatively, they can bind to a distinct, or allosteric, site. drugtargetreview.comnih.govmdpi.com Allosteric modulators can change the receptor's conformation, thereby altering the binding or efficacy of the endogenous ligand. mdpi.comfrontiersin.org

Distinguishing between orthosteric and allosteric binding can be achieved through specialized binding assays. For instance, if this compound's binding is not mutually exclusive with a known orthosteric ligand, it may suggest an allosteric mechanism. Functional assays can also provide clues; an allosteric modulator might enhance or diminish the effect of the endogenous agonist without having an effect on its own. mdpi.com Computational modeling can further predict potential allosteric binding pockets on the receptor surface. mdpi.comchemrxiv.org

The binding of a ligand to a GPCR induces conformational changes in the receptor, which are essential for initiating downstream signaling. wikipedia.orgelifesciences.org Techniques such as single-molecule Förster resonance energy transfer (smFRET) and double electron-electron resonance (DEER) spectroscopy can be used to study these dynamic changes in real-time. nih.gov These methods allow researchers to observe how different parts of the receptor move in response to ligand binding, providing insights into how this compound might activate or inhibit the receptor. nih.govfrontiersin.org Molecular dynamics simulations can also be used to model the conformational landscape of the receptor in the presence and absence of the ligand, revealing the subtle structural shifts that govern receptor function. frontiersin.org

Enzyme Interaction Profiling of this compound

The cytochrome P450 (CYP) family of enzymes is a major player in the metabolism of a vast number of drugs. researchgate.netnih.govcore.ac.uk Interactions with these enzymes can lead to altered drug efficacy or potential drug-drug interactions. Investigating the potential of this compound to inhibit or induce various CYP isoforms is a standard part of preclinical drug development.

This is typically done using in vitro assays with human liver microsomes or recombinant CYP enzymes. nih.gov To test for inhibition, this compound would be incubated with a specific CYP isoform and a known substrate for that enzyme. A decrease in the metabolism of the substrate would indicate that this compound is an inhibitor of that particular CYP isoform. To test for induction, liver cells would be treated with this compound, and the expression levels of CYP enzymes would be measured.

Table 2: Illustrative Data from a Hypothetical Cytochrome P450 Inhibition Assay for this compound (Note: The following data is for illustrative purposes only and does not represent actual experimental findings for this compound.)

| CYP450 Isoform | Probe Substrate | This compound IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | 15 |

| CYP3A4 | Midazolam | > 50 |

The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibition.

Determination of Enzyme Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive, Mechanism-Based)

There is no available research in the public domain that characterizes the specific enzyme inhibition mechanism of this compound. Enzyme inhibition studies are crucial for understanding how a compound achieves its pharmacological effect by interfering with enzyme activity. numberanalytics.com Such studies determine whether an inhibitor competes with the substrate for the enzyme's active site (competitive), binds to an allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). ucl.ac.uksci-hub.se Mechanism-based inhibition involves the enzymatic conversion of the inhibitor into a reactive species that inactivates the enzyme. libretexts.org Without experimental data, it is not possible to classify this compound into any of these categories or to provide kinetic data such as the inhibitor constant (Ki).

Substrate Specificity and Enzyme Kinetic Studies in this compound's Biotransformation

Biotransformation is the process by which the body metabolizes chemical compounds, often through enzymatic pathways. wikipedia.org Studies on substrate specificity and enzyme kinetics are essential for determining which enzymes are responsible for a drug's metabolism and the efficiency of these reactions. However, there are no published studies detailing the biotransformation of this compound. Information regarding the specific enzymes (such as Cytochrome P450 isoenzymes) that recognize this compound as a substrate, or the kinetic parameters (like Kₘ and Vₘₐₓ) of its metabolism, is not documented in the available literature.

Characterization of this compound as an Enzyme Target, Transporter, or Carrier

The characterization of a compound's interaction with specific proteins is fundamental to its pharmacological profile. This includes identifying whether the compound acts as an inhibitor or modulator of an enzyme target, or if it is a substrate for a transporter or carrier protein that affects its distribution in the body. pgx-db.org For this compound, specific molecular targets have not been identified or characterized. drugbank.compgx-db.org Consequently, there is no information available to classify it as a specific enzyme target, or as a substrate for any known transporter or carrier proteins.

Advanced Analytical Methodologies for Droxypropine Research

Chromatographic Techniques for Separation and Quantification of Droxypropine

Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. For this compound, various chromatographic techniques offer unique advantages in terms of resolution, speed, and selectivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds like this compound. chromatographyonline.com It offers robust and reliable methods for quantification and purity assessment. A typical HPLC method for this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. A UHPLC method for this compound would allow for the rapid separation of the parent compound from its potential impurities and degradation products, which is critical for stability studies and quality control.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. GC methods, particularly when coupled with a mass spectrometer (GC-MS), are invaluable for identifying and quantifying trace-level impurities and for metabolism studies. nih.gov The technique can provide detailed structural information about the metabolites of this compound found in biological matrices. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to normal and reversed-phase HPLC. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced organic solvent consumption. For a chiral compound like this compound, SFC is particularly advantageous for enantioselective separations. Chiral stationary phases (CSPs) are used to resolve the enantiomers, which is crucial as different enantiomers of a drug can have distinct pharmacological activities.

Table 2: Representative SFC Method for Chiral Separation of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

Two-Dimensional Chromatography Approaches

Two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity and resolving power compared to one-dimensional techniques. This is particularly useful for analyzing complex samples containing this compound, such as in the presence of multiple impurities or in a complex formulation matrix. In a typical 2D-LC setup, a fraction from the first dimension separation is transferred to a second column with a different selectivity for further separation. This comprehensive separation can reveal trace impurities that might be co-eluting with the main peak in a 1D system.

Spectrometric Methods for Advanced Structural Elucidation and Detection of this compound

Spectrometric techniques, especially mass spectrometry, are indispensable for the structural elucidation and sensitive detection of this compound and its related substances.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and its unknown impurities. This is a critical tool in impurity profiling and in the identification of degradation products formed under stress conditions.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic fragmentation pattern. This "fingerprint" is highly specific and can be used for unambiguous identification and structural elucidation. By analyzing the fragmentation pathways, researchers can deduce the structure of unknown metabolites and impurities. For phenylpiperidine derivatives like this compound, characteristic fragmentation patterns often involve cleavages around the piperidine (B6355638) ring and the loss of side chains.

Table 3: Predicted Key Mass Transitions for this compound in MS/MS Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |

|---|---|---|

| [M+H]+ | Varies | Loss of the hydroxyethoxyethyl group |

| [M+H]+ | Varies | Cleavage of the propanone side chain |

The combination of advanced chromatographic separation with high-resolution and tandem mass spectrometry provides a powerful toolkit for the comprehensive analysis of this compound, ensuring a deep understanding of its chemical properties and behavior in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through the analysis of ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved, confirming its precise atomic connectivity.

¹H NMR spectroscopy provides information on the chemical environment of each proton. The number of signals corresponds to the number of non-equivalent protons, their chemical shifts indicate the type of proton (e.g., aromatic, aliphatic), the integration of signals reveals the ratio of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., carbonyl, aromatic, alkyl). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be further used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| 7.30 - 7.45 | Multiplet | Aromatic protons (C₆H₅) |

| 4.90 | Singlet | Hydroxyl proton (-OH) |

| 3.60 - 3.70 | Multiplet | -O-CH₂-CH₂-OH |

| 3.50 - 3.60 | Multiplet | -N-CH₂-CH₂-O- |

| 2.80 - 3.00 | Multiplet | Piperidine protons |

| 2.50 - 2.70 | Quartet | -C(=O)-CH₂-CH₃ |

| 1.00 - 1.10 | Triplet | -C(=O)-CH₂-CH₃ |

Note: Data is based on predictive models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 210.0 | Carbonyl carbon (C=O) |

| 145.0 | Quaternary aromatic carbon |

| 128.0 - 129.0 | Aromatic carbons (CH) |

| 72.0 | -O-CH₂-CH₂-OH |

| 61.0 | -O-CH₂-CH₂-OH |

| 58.0 | -N-CH₂-CH₂-O- |

| 53.0 | Piperidine carbons (CH₂) |

| 45.0 | Quaternary piperidine carbon |

| 35.0 | -C(=O)-CH₂-CH₃ |

| 8.0 | -C(=O)-CH₂-CH₃ |

Note: Data is based on predictive models and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) moieties.

The O-H stretching vibration of the alcohol group typically appears as a broad, strong band. The C=O stretch of the ketone is characterized by a sharp, intense absorption. The C-O-C stretching of the ether group and the C=C stretching of the phenyl ring also give rise to characteristic bands in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H stretch (sp³) | Alkane |

| 1715 - 1690 | C=O stretch | Ketone |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). The phenyl group in the this compound structure acts as a chromophore, absorbing UV radiation in a specific wavelength range.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the development of simple, rapid, and cost-effective methods for determining the concentration of this compound in various samples, such as raw materials and pharmaceutical formulations. scispace.com Method development typically involves scanning a solution of this compound to determine the wavelength of maximum absorbance (λmax). researchgate.net In published studies for the racemate or its enantiomer, detection is often performed in the range of 223 to 254 nm. researchgate.netinformahealthcare.com A calibration curve is then constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their differential migration in an electric field. drugbank.com It offers several advantages over traditional chromatographic methods, including high efficiency, rapid analysis times, and minimal consumption of samples and reagents. analyticaltoxicology.com CE is particularly well-suited for the analysis of charged or chiral molecules. nih.gov

For this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) would be a primary mode of analysis. In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At a pH below its pKa, this compound will be protonated and carry a positive charge, allowing it to migrate towards the cathode under the influence of the electric field. The separation of this compound from potential impurities is based on differences in their charge-to-size ratios. nih.gov

Furthermore, CE is a powerful technique for chiral separations. Since this compound is a racemic mixture, chiral selectors (e.g., cyclodextrins) can be added to the BGE to separate its enantiomers, Levodropropizine and Dextropropizine. nih.gov This is crucial for quality control, as the pharmacological activity often resides in one specific enantiomer.

Development and Validation of Analytical Methods for this compound Purity and Stability

The development and validation of analytical methods are critical to ensure the quality, efficacy, and safety of pharmaceutical products. nih.gov For this compound, this involves establishing robust procedures to accurately quantify the active ingredient and its potential impurities. All method validation is performed in accordance with International Conference on Harmonization (ICH) guidelines. mdpi.com

Assessment of Method Accuracy, Precision, Sensitivity, and Specificity

Validation of an analytical method for this compound involves a thorough assessment of several key parameters to prove its suitability for the intended purpose.

Accuracy refers to the closeness of the test results to the true value. It is typically assessed by recovery studies, where a known amount of pure Droxypropizine is added to a sample matrix (spiked sample), and the percentage of the analyte recovered is calculated.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For stability-indicating methods, this is demonstrated by showing that the analyte peak is resolved from peaks of degradation products generated during forced degradation studies.

Table 4: Example Validation Parameters for an HPLC Method for Levodropropizine Analysis

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Accuracy (% Recovery) | 99.26% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | 0.7% | RSD ≤ 2.0% |

| - Intermediate Precision | 0.7% | RSD ≤ 2.0% |

| Linearity (r²) | 0.999 | r² ≥ 0.999 |

| LOD | 0.07 µg/mL | - |

| LOQ | 0.19 µg/mL | - |

Data synthesized from studies on Levodropropizine, the S-enantiomer of Dropropizine. scispace.comresearchgate.netnih.gov

Impurity Profiling and Degradation Product Identification

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. dphen1.com These can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory guidelines require that impurities above a certain threshold be identified and characterized. dphen1.com

For this compound, known impurities related to its enantiomer Levodropropizine include Impurity A (Dextropropizine, the R-enantiomer) and Impurity B (1-Phenylpiperazine), a potential starting material or byproduct. nih.govpharmaffiliates.com

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. researchgate.net These studies involve subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing, such as high heat, humidity, acid and base hydrolysis, oxidation, and photolysis. informahealthcare.comdphen1.com The degradation products formed are then separated and characterized. Studies on Levodropropizine have shown that degradation occurs under acidic, basic, oxidative, and photolytic conditions. informahealthcare.com The development of a stability-indicating method ensures that any degradation products formed during the shelf-life of the product can be separated from the parent drug and accurately quantified. nih.gov

Table 5: Summary of Forced Degradation Studies for Levodropropizine

| Stress Condition | Outcome |

|---|---|

| Acid Hydrolysis | Degradation observed |

| Base Hydrolysis | Degradation observed |

| Oxidation (H₂O₂) | Degradation observed |

| Photolysis (UV light) | Degradation observed |

| Thermal | Stable or slight degradation |

Findings based on published stability-indicating method development for Levodropropizine. informahealthcare.comnih.gov

Bioanalytical Method

The quantitative analysis of Dropropizine and its active enantiomer, Levodropropizine, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. nih.govonlinepharmacytech.info A variety of analytical methods have been developed and validated for the determination of these compounds in biological fluids such as plasma and urine, as well as in pharmaceutical formulations. informahealthcare.com The complexity of biological samples necessitates robust sample preparation techniques to remove interfering substances prior to analysis. ijisrt.comnih.gov Common preparation methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijisrt.commdpi.com The primary instrumental techniques employed for the bioanalysis of Dropropizine include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and gas chromatography. informahealthcare.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a frequently utilized technique for the determination of Dropropizine and Levodropropizine due to its simplicity, sensitivity, selectivity, and relatively short analysis time. informahealthcare.com Reverse-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Chromatographic Conditions: Separation is typically achieved using C18 analytical columns. informahealthcare.com The mobile phase composition varies, often consisting of a mixture of a buffer solution (like potassium dihydrogen orthophosphate) and an organic modifier such as acetonitrile. informahealthcare.comnih.gov The pH of the mobile phase is generally adjusted to a range between 3 and 8. informahealthcare.com The elution is more commonly performed in an isocratic mode rather than a gradient mode, with flow rates typically set between 0.5 and 1.4 mL/min. informahealthcare.com The total run time for the analysis generally falls between 2.5 and 20 minutes. informahealthcare.com

Detection: The most widely used detector for the analysis of Dropropizine by HPLC is the Ultraviolet (UV) detector, as the compound possesses chromophore groups. informahealthcare.com This type of detector is advantageous because it can monitor several wavelengths simultaneously. informahealthcare.com For Levodropropizine, a detection wavelength of 223 nm has been reported. nih.gov

Several HPLC methods have been developed not only for Dropropizine alone but also for its simultaneous determination with other substances, such as the preservatives methylparaben and propylparaben. informahealthcare.comnih.gov Furthermore, stability-indicating HPLC methods have been validated for the estimation of Levodropropizine, its impurities (like Impurity B, 1-Phenylpiperazine), and other active ingredients in syrup formulations. nih.gov

Below is a summary of typical parameters for HPLC methods used in the analysis of Dropropizine and its related compounds.

Data derived from a study on a stability-indicating LC-method. nih.gov

Spectrophotometric Methods

Spectrophotometry offers a simple and cost-effective alternative for the quantification of Dropropizine. nih.govresearchgate.net

A colorimetric method has been developed based on the oxidation of Dropropizine with periodic acid to yield formaldehyde (B43269). nih.gov The resulting formaldehyde is then condensed with 4-Amino-5-hydrazino-4H informahealthcare.comnih.govpageplace.de-triazole-3-thiol (AHTT). Further oxidation of the condensation product yields a purple-colored compound with a maximum absorption at 550 nm. nih.gov The method was found to be linear in the concentration range of 10–80 μg/mL for Dropropizine. nih.gov

Additionally, a first-order derivative spectrophotometric (1D-UV) method has been validated for the determination of Dropropizine in oral solutions. researchgate.net This method is noted for being a "green method" due to its use of ecologically acceptable solvents. researchgate.net The response was linear over a concentration range of 6–24 μg/mL at a wavelength of 249 nm. researchgate.net The method proved to be specific, precise, accurate, and robust. researchgate.net

Key parameters for these spectrophotometric methods are summarized below.

Data derived from studies on spectrophotometric methods for Dropropizine. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

In addition to liquid chromatography and spectrophotometry, at least two GC-mass spectrometry methods have been reported for the determination of Dropropizine in biological fluids. nih.gov This technique offers high selectivity and sensitivity, which is essential for bioanalysis. nih.gov

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity and purity of newly synthesized Droxypropine?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, IR, mass spectrometry) with chromatographic methods (HPLC, GC) to confirm molecular structure (C₁₈H₂₇NO₃) and purity . For novel derivatives, ensure reproducibility by documenting reaction conditions (solvent, temperature, catalysts) and cross-referencing spectral data against literature . Include raw data in supplementary materials to facilitate peer validation .

Q. What experimental protocols are recommended for assessing this compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Design dose-response studies in animal models (e.g., rodents) using standardized protocols for bioavailability, half-life, and metabolite profiling. Use LC-MS/MS for plasma concentration analysis and compartmental modeling to derive PK parameters . Address interspecies variability by comparing results across ≥2 models and justify ethical approvals explicitly .

Q. How should researchers address inconsistencies in reported antitussive efficacy across in vitro vs. in vivo studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosage, model organism, assay sensitivity). Replicate conflicting experiments under controlled conditions, using blinded protocols and statistical power analysis (e.g., ANOVA with post-hoc tests) to isolate variables . Publish negative results to mitigate publication bias .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s dual role as an analgesic and potential neurotoxic agent?

- Methodological Answer : Apply iterative hypothesis testing:

Mechanistic Studies : Use patch-clamp electrophysiology or calcium imaging to evaluate neuronal excitability changes .

Dose-Dependent Analysis : Compare therapeutic vs. toxic thresholds in 3D cell cultures or organoids .

Meta-Analysis : Aggregate data from heterogeneous studies (e.g., species, administration routes) using random-effects models to identify moderators of toxicity .

Q. How can computational models improve this compound’s target specificity while minimizing off-target effects?

- Methodological Answer :

- Molecular Docking : Screen this compound against protein databases (e.g., PDB) to predict binding affinities for μ-opioid receptors vs. unrelated targets (e.g., ion channels) .

- MD Simulations : Simulate ligand-receptor dynamics (≥100 ns trajectories) to assess stability and conformational changes .

- QSAR Optimization : Use machine learning (e.g., Random Forest, SVM) to iteratively refine substituents for enhanced selectivity .

Q. What frameworks are optimal for integrating qualitative and quantitative data in this compound’s clinical trial design?

- Methodological Answer : Adopt mixed-methods research (MMR):

- Quantitative Phase : Randomized controlled trials (RCTs) with pre-defined endpoints (e.g., pain reduction scales).

- Qualitative Phase : Thematic analysis of patient interviews to capture subjective outcomes (e.g., quality of life).

- Triangulation : Use convergence coding to reconcile discrepancies between datasets .

Data Presentation and Reproducibility

Q. How should researchers present contradictory metabolic pathway data in publications?

- Methodological Answer :

- Transparent Reporting : Differentiate between hypothesized pathways (e.g., CYP450-mediated oxidation) and empirically verified routes using isotopic labeling .

- Visualization : Use pathway mapping tools (e.g., BioRender) to annotate conflicting steps with confidence intervals or p-values .

- Reproducibility : Share raw metabolomics datasets (e.g., via MetaboLights) and detail software parameters (e.g., XCMS for peak alignment) .

Ethical and Methodological Pitfalls

Q. What common errors undermine the validity of this compound’s mechanistic studies?

- Methodological Answer :

- Overinterpretation : Avoid conflating correlation with causation; use knockout models or siRNA silencing to confirm target involvement .

- Bias in Blinding : Ensure all assays (e.g., behavioral tests) are performed by personnel blinded to treatment groups .

- Sample Size Neglect : Calculate power a priori using G*Power or similar tools to prevent Type II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.